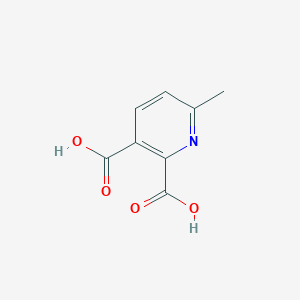

6-Methyl-2,3-pyridinedicarboxylic acid

Vue d'ensemble

Description

6-Methyl-2,3-pyridinedicarboxylic acid is a chemical compound with the empirical formula C8H7NO4 . It is a constituent of paramount significance in the biomedical field and is widely harnessed in the formulation of pharmaceuticals aimed at a wide range of afflictions, encompassing cancer and neurodegenerative maladies .

Molecular Structure Analysis

The molecular weight of 6-Methyl-2,3-pyridinedicarboxylic acid is 181.15 g/mol . The InChI key is PHQBKLKZIXCRIX-UHFFFAOYSA-N .Chemical Reactions Analysis

The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . The bromination reaction of MPE is a typical reaction initiated by free radicals .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-2,3-pyridinedicarboxylic acid include a melting point of 170°C (dec.) (lit.) . The molecular weight is 181.15 g/mol .Applications De Recherche Scientifique

Application 1: Electrochemical Investigations

- Summary of the Application : This research involves the study of the electrochemical performance of four metal complexes of 2,6-pyridinedicarboxylic acid (PDC): AgPDC, CdPDC, CuPDC and ZnPDC. These were integrated with polypyrrole (PPY) to create four new composites: PPY-AgPDC, PPY-CdPDC, PPY-CuPDC and PPY-ZnPDC .

- Methods of Application : The composites were synthesized by electrochemical polymerization using sodium para-toluenesulfonate as a dopant on ITO glass in a three-electrode cell. Their cyclic voltammetry performance was recorded at room temperature in the potential range of -0.5 to +0.9 V at a 50 mV.s −1 scan rate .

- Results or Outcomes : The composite films exhibited enhanced capacitive behavior in 0.1 M KCl solution and enhanced pseudocapacitive behavior in 0.1 M KCl + 0.01 M K3[Fe(CN)6]. This electrochemical pseudocapacitive trait is also reflected by improved conductivity values as determined by the impedance study of the extracted composite films in the form of solid electrolytes .

Application 2: Biomarker Detection

- Summary of the Application : 2,6-Pyridinedicarboxylic acid (DPA) is a significant biomarker of anthrax, a deadly infectious disease for human beings .

- Methods of Application : The development of a convenient anthrax detection method is still a challenge. A novel europium metal–organic framework (Eu-MOF) with an enhanced peroxi is reported .

- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Application 3: Biosynthetic Precursor to Niacin

- Summary of the Application : Quinolinic acid, also known as pyridine-2,3-dicarboxylic acid, is a biosynthetic precursor to niacin .

- Methods of Application : Quinolinic acid is a downstream product of the kynurenine pathway, which metabolizes the amino acid tryptophan .

- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Application 4: Chemical Synthesis

- Summary of the Application : 6-Methylpyridine-2,3-dicarboxylic acid is used in chemical synthesis .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Application 5: Neurodegenerative Processes

- Summary of the Application : Quinolinic acid, also known as pyridine-2,3-dicarboxylic acid, has a potent neurotoxic effect. Studies have demonstrated that quinolinic acid may be involved in many psychiatric disorders, neurodegenerative processes in the brain, as well as other disorders .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Application 6: High-Performance Perovskite Solar Cells

- Summary of the Application : Multi-dentate 2,6-pyridinedicarboxylic acid (2,6-PDA) was first employed as a passivating agent to synergistically decrease electronic defects in the polycrystalline perovskite film .

- Methods of Application : The carboxyl and pyridyl groups of 2,6-PDA acting as a Lewis base can donate electron pairs to the uncoordinated Pb 2+ ions, thereby healing the Pb 2+ defects, while the hydroxyl group can interact with the I − of the perovskite film via O–H⋯I hydrogen bond to inhibit the I − ion migration .

- Results or Outcomes : An improved perovskite solar cell (PSC) with the highest power conversion efficiency (PCE) of 20.57% and significantly more stability could be achieved after 2,6-PDA passivation in comparison with the control PSC (18.14% PCE) .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-methylpyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-4-2-3-5(7(10)11)6(9-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQBKLKZIXCRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337416 | |

| Record name | 6-Methyl-2,3-pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2,3-pyridinedicarboxylic acid | |

CAS RN |

53636-70-7 | |

| Record name | 6-Methyl-2,3-pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methylpyridine-2,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

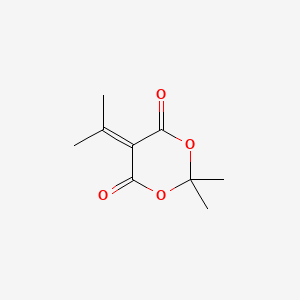

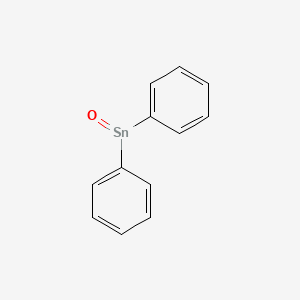

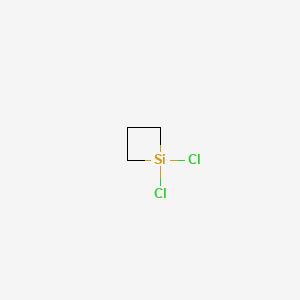

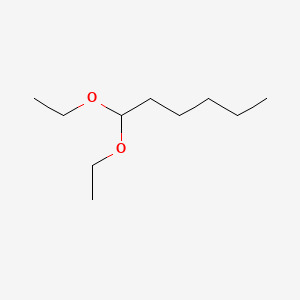

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-Oxobenzo[e][1]benzothiol-2-ylidene)benzo[e][1]benzothiol-1-one](/img/structure/B1583349.png)